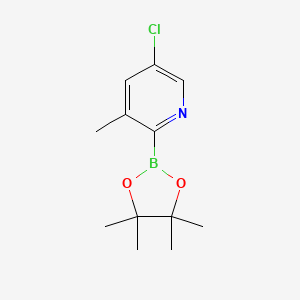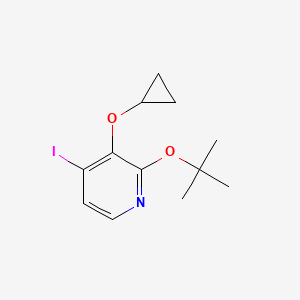
2-Tert-butoxy-3-cyclopropoxy-4-iodopyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Tert-butoxy-3-cyclopropoxy-4-iodopyridine is a chemical compound with the molecular formula C12H16INO2 and a molecular weight of 333.17 g/mol . This compound is known for its unique structure, which includes a tert-butoxy group, a cyclopropoxy group, and an iodine atom attached to a pyridine ring. It is commonly used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
The synthesis of 2-Tert-butoxy-3-cyclopropoxy-4-iodopyridine typically involves the iodination of a pyridine derivative. One common method involves the use of iodotrimethylsilane as a catalyst. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reaction is carried out at room temperature or slightly elevated temperatures . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
2-Tert-butoxy-3-cyclopropoxy-4-iodopyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents such as organometallic compounds.
Oxidation Reactions: The tert-butoxy group can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.
Common reagents used in these reactions include palladium catalysts, lithium aluminum hydride, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-Tert-butoxy-3-cyclopropoxy-4-iodopyridine is utilized in a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Tert-butoxy-3-cyclopropoxy-4-iodopyridine involves its interaction with specific molecular targets. The iodine atom and the functional groups attached to the pyridine ring play crucial roles in its reactivity. The compound can act as a ligand, binding to metal centers in catalytic processes, or as an intermediate in the synthesis of biologically active molecules .
Comparación Con Compuestos Similares
2-Tert-butoxy-3-cyclopropoxy-4-iodopyridine can be compared with other iodopyridine derivatives, such as:
2-Iodopyridine: A simpler compound with only an iodine atom attached to the pyridine ring.
3-Iodopyridine: Similar to 2-Iodopyridine but with the iodine atom at the third position.
4-Iodopyridine: Another isomer with the iodine atom at the fourth position.
The uniqueness of this compound lies in its additional functional groups, which enhance its reactivity and make it suitable for a broader range of applications.
Propiedades
Fórmula molecular |
C12H16INO2 |
|---|---|
Peso molecular |
333.16 g/mol |
Nombre IUPAC |
3-cyclopropyloxy-4-iodo-2-[(2-methylpropan-2-yl)oxy]pyridine |
InChI |
InChI=1S/C12H16INO2/c1-12(2,3)16-11-10(15-8-4-5-8)9(13)6-7-14-11/h6-8H,4-5H2,1-3H3 |
Clave InChI |
NEAJHQLHKGZVLK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC1=NC=CC(=C1OC2CC2)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


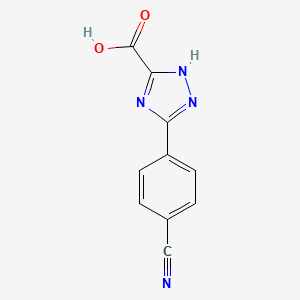

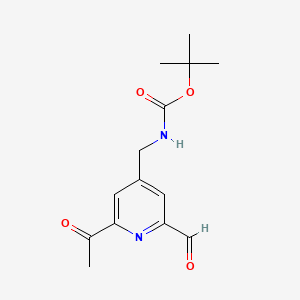
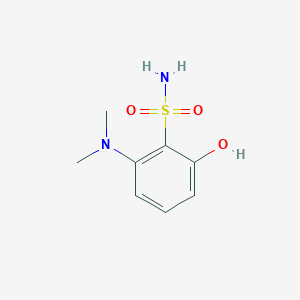

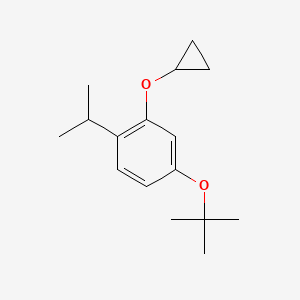

![1H-Pyrazolo[3,4-C]pyridine-7-carbaldehyde](/img/structure/B14848095.png)
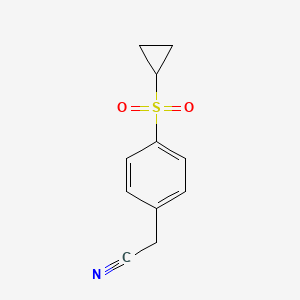
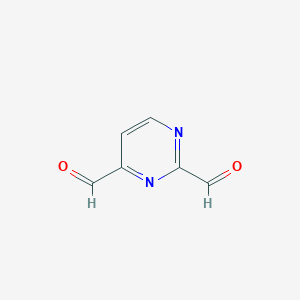
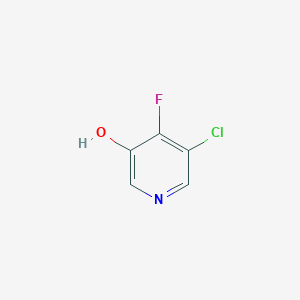
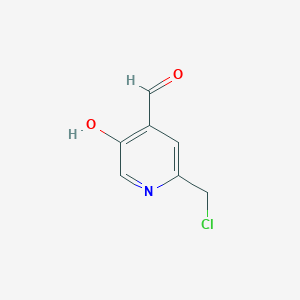
![7-Bromomethyl-3,4-dihydro-2H-[1,8]naphthyridine-1-carboxylic acid tert-butyl ester](/img/structure/B14848135.png)
